Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride
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Overview
Description
Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a furobenzopyran ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Condensation reactions: To form the furobenzopyran ring system.
Amidation reactions: To introduce the acetamide group.
Alkylation reactions: To attach the diethylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying its effects on biological systems.
Medicine: As a potential therapeutic agent.
Industry: In the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Furobenzopyran derivatives: Compounds with similar ring systems.
Uniqueness
The uniqueness of Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride lies in its specific combination of functional groups and ring systems, which may confer unique biological or chemical properties.
Properties
CAS No. |
75616-55-6 |
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Molecular Formula |
C19H23ClN2O4 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-(diethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H22N2O4.ClH/c1-5-21(6-2)10-15(22)20-18-12(4)24-14-8-7-13-11(3)9-16(23)25-19(13)17(14)18;/h7-9H,5-6,10H2,1-4H3,(H,20,22);1H |
InChI Key |
YDWANMSVHJAASP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C.Cl |
Origin of Product |
United States |
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